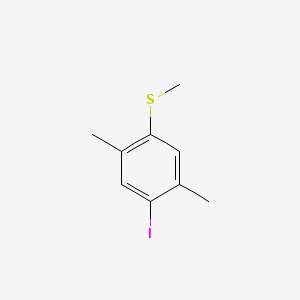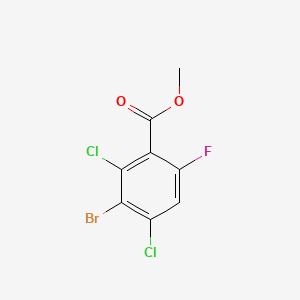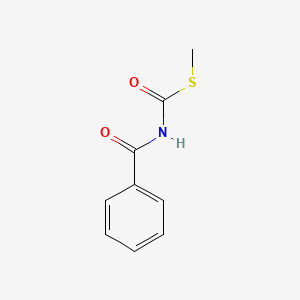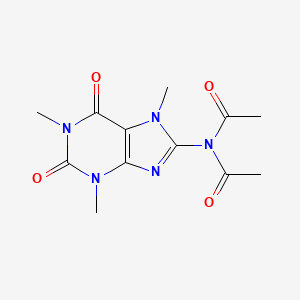![molecular formula C14H10BrFO2 B14017853 Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with a carboxylate ester group. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a popular method for the synthesis of biphenyl derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Commonly used solvents include dioxane and tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl structures .
科学研究应用
Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The compound can modulate signal transduction pathways and affect the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Methyl 2-bromo-5-fluorobenzoate: Another biphenyl derivative with similar structural features.
5-Bromo-4-fluoro-2-methylaniline: Shares the bromine and fluorine substituents but differs in the functional groups attached to the biphenyl core.
Uniqueness
Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate ester group. This combination of features makes it a versatile compound in organic synthesis and various scientific applications .
属性
分子式 |
C14H10BrFO2 |
|---|---|
分子量 |
309.13 g/mol |
IUPAC 名称 |
methyl 5-bromo-2-fluoro-3-phenylbenzoate |
InChI |
InChI=1S/C14H10BrFO2/c1-18-14(17)12-8-10(15)7-11(13(12)16)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI 键 |
ITQAFDMHQFCMOI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1F)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)

methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)






